

An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-hydroxy-3-nitrobenzoate*

Cat. No.: *B098181*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3-nitrobenzoate is a nitroaromatic compound with the chemical formula $C_9H_9NO_5$. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes and pharmaceuticals.^[1] While its biological activities are not extensively documented in publicly available literature, preliminary information suggests potential antibacterial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 4-hydroxy-3-nitrobenzoate**, a detailed synthesis protocol, and a summary of its known and potential biological activities, supported by data from related compounds where direct information is unavailable. This document aims to be a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

Ethyl 4-hydroxy-3-nitrobenzoate is an organic ester characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and an ethyl ester group. These functional groups contribute to its specific chemical reactivity and physical characteristics.

Structure and Identification

Property	Value	Reference
IUPAC Name	Ethyl 4-hydroxy-3-nitrobenzoate	[2]
CAS Number	19013-10-6	[2]
Chemical Formula	C ₉ H ₉ NO ₅	[2]
Molecular Weight	211.17 g/mol	[2]
SMILES	CCOC(=O)c1cc(c(cc1O)--INVALID-LINK--[O-])	[3]
InChI	InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3	[2]

Physicochemical Data

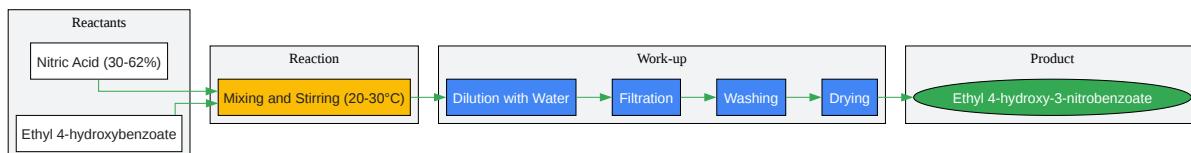
Property	Value	Reference
Appearance	Orange to brown crystalline solid	[1]
Melting Point	104-106 °C	[1]
Solubility	Soluble in organic solvents such as ethanol, ether, and dimethylformamide.	[1]
pKa	Not available	

Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate

The primary method for the synthesis of **Ethyl 4-hydroxy-3-nitrobenzoate** is through the nitration of ethyl 4-hydroxybenzoate. A patented method describes a process that yields a pure product with high efficiency.[\[4\]](#)

Experimental Protocol: Nitration of Ethyl 4-hydroxybenzoate

This protocol is adapted from a patented industrial process for the preparation of 4-hydroxy-3-nitrobenzoic acid alkyl esters.[\[4\]](#)


Materials:

- Ethyl 4-hydroxybenzoate
- Nitric acid (30-62% strength)
- Water
- Ice bath or other cooling apparatus

Procedure:

- Ethyl 4-hydroxybenzoate is steadily introduced into nitric acid (30-62% strength) at a temperature of approximately 20-30°C.
- The temperature of the reaction mixture is maintained between 20°C and 60°C, preferably between 20°C and 30°C, using external cooling.
- The mixture is stirred for one hour to ensure the completion of the reaction.
- After stirring, the reaction mixture is diluted with water.
- The precipitated product, **Ethyl 4-hydroxy-3-nitrobenzoate**, is collected by suction filtration.
- The collected solid is washed with water until the filtrate is neutral.
- The final product is dried.

This process is reported to produce a high yield of pure **Ethyl 4-hydroxy-3-nitrobenzoate**, free from common impurities such as dinitro-hydroxybenzoic acid esters and nitrophenols.[\[4\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for **Ethyl 4-hydroxy-3-nitrobenzoate**.

Biological Activities

While **Ethyl 4-hydroxy-3-nitrobenzoate** is noted to possess certain biological activities, there is a scarcity of specific quantitative data in peer-reviewed literature. The following sections summarize the available information and provide context using data from structurally related compounds.

Antibacterial Activity

Ethyl 4-hydroxy-3-nitrobenzoate has been mentioned to have antibacterial properties, though specific minimum inhibitory concentration (MIC) values are not readily available.^[1] The antimicrobial effects of nitroaromatic compounds are an active area of research.

Representative Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a generalized protocol for determining the MIC of a compound against bacterial strains.

Materials:

- Test compound (**Ethyl 4-hydroxy-3-nitrobenzoate**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well plate using MHB.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Positive control wells (bacteria in MHB without the test compound) and negative control wells (MHB only) are included.
- The plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of **Ethyl 4-hydroxy-3-nitrobenzoate** has been suggested.[\[1\]](#)

The mechanism of action is not elucidated, but many phenolic compounds exhibit anti-inflammatory effects through various pathways.

Representative Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This is a common in vitro assay to screen for anti-inflammatory activity.

Materials:

- Test compound (**Ethyl 4-hydroxy-3-nitrobenzoate**)
- Bovine serum albumin (BSA) or egg albumin

- Phosphate buffered saline (PBS, pH 6.4)
- Reference anti-inflammatory drug (e.g., diclofenac sodium)
- Spectrophotometer

Procedure:

- A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
- The mixtures are incubated at 37°C for 15 minutes.
- The mixtures are then heated at 70°C for 5 minutes to induce denaturation.
- After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
- The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Cytotoxic Activity

There is limited direct evidence for the cytotoxic effects of **Ethyl 4-hydroxy-3-nitrobenzoate**. However, related nitrobenzoate derivatives have been investigated for their anticancer properties.

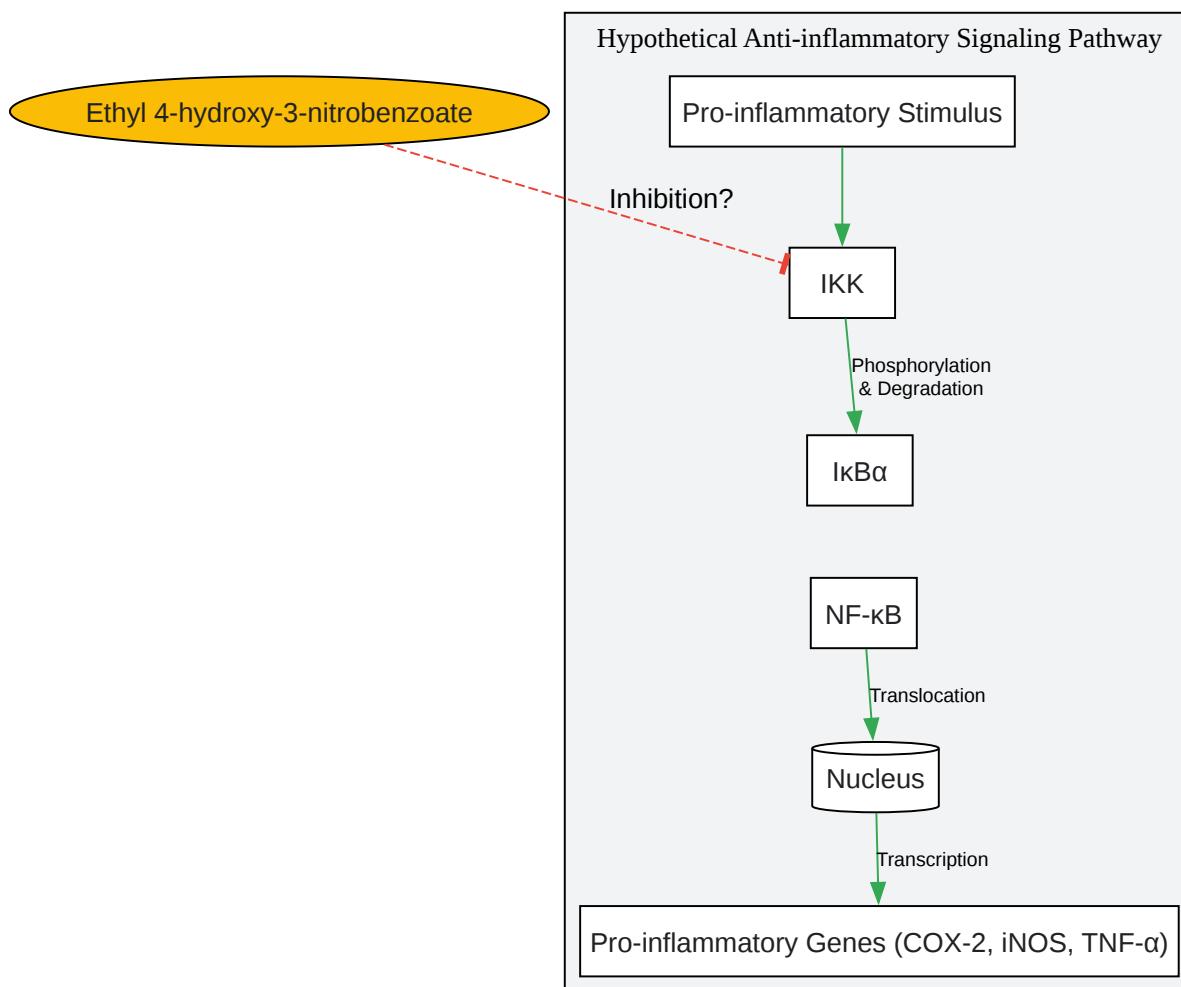
Representative Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

- Test compound (**Ethyl 4-hydroxy-3-nitrobenzoate**)
- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Microplate reader


Procedure:

- Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action and Signaling Pathways

Due to the lack of specific studies on **Ethyl 4-hydroxy-3-nitrobenzoate**, its precise mechanism of action remains unknown. However, based on the activities of structurally similar compounds, some potential pathways can be hypothesized. For instance, the anti-inflammatory effects of phenolic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling cascades such as the NF-κB

pathway. The antibacterial action of nitroaromatics can involve the generation of reactive nitrogen species that damage bacterial DNA and proteins.

[Click to download full resolution via product page](#)

Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

Ethyl 4-hydroxy-3-nitrobenzoate is a readily synthesizable organic compound with significant potential as a building block in the development of new chemical entities. While its biological profile is not yet well-defined in the scientific literature, preliminary indications of antibacterial, anti-inflammatory, and cytotoxic activities suggest that this compound and its derivatives warrant further investigation. The experimental protocols and data presented in this guide, including those for related compounds, provide a solid starting point for researchers interested in exploring the therapeutic potential of **Ethyl 4-hydroxy-3-nitrobenzoate**. Future studies focusing on quantitative biological assays and mechanistic investigations are needed to fully elucidate its pharmacological properties and potential applications in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Ethyl 4-hydroxy-3-nitrobenzoate [webbook.nist.gov]
- 3. PubChemLite - Ethyl 4-hydroxy-3-nitrobenzoate (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 4. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098181#what-is-ethyl-4-hydroxy-3-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com